molecular formula C7H7NO4 B175793 Ethyl 2-formyloxazole-4-carboxylate CAS No. 181633-60-3

Ethyl 2-formyloxazole-4-carboxylate

Cat. No. B175793
M. Wt: 169.13 g/mol
InChI Key: GCCVOQPMHVWBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-formyloxazole-4-carboxylate is an organic compound with the molecular formula C7H7NO4 . It has a molecular weight of 169.13 g/mol . This compound is intended for research use only and is not for human or veterinary use.


Synthesis Analysis

The synthesis of Ethyl 2-formyloxazole-4-carboxylate involves several steps. The process starts with a solution of NaIO4 in water, which is added to a suspension of silica gel in acetone. The mixture is then concentrated under reduced pressure, and the resulting solid is slurried in CH2Cl2. The solvent is then evaporated under reduced pressure. CH2Cl2 is added, and the reaction mixture is treated with (E)-2-styryl-oxazole-4-carboxylate and RuCl3 hydrate. The reaction mixture is stirred at room temperature in the dark for 30 minutes, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the title compound.


Molecular Structure Analysis

The molecular structure of Ethyl 2-formyloxazole-4-carboxylate consists of a five-membered oxazole ring attached to a formyl group and a carboxylate group . The exact structure can be represented by the InChI Key: GCCVOQPMHVWBLV-UHFFFAOYSA-N.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants and their implications across various fields highlights critical analytical methods used for determining antioxidant activity. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are based on chemical reactions assessing kinetics or reaching equilibrium states through spectrophotometry. Such assays have been successfully applied in analyzing the antioxidant capacity of complex samples, potentially including derivatives of ethyl 2-formyloxazole-4-carboxylate (Munteanu & Apetrei, 2021).

Electron Transport System (ETS) Activity

Research on the electron transport system (ETS) activity in soil, sediment, and pure cultures underscores the utility of enzyme assays, such as ETS measurements, in assessing microbial bioactivity. The analysis of ETS activity could be crucial for understanding the environmental and microbial interactions of ethyl 2-formyloxazole-4-carboxylate and its derivatives, providing insights into its biodegradability and environmental impact (Trevors, 1984).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

The development of new, biocompatible, degradable materials through the chemical modification of natural polymers, such as hyaluronan esterification, presents a field of research where ethyl 2-formyloxazole-4-carboxylate could potentially play a role. The esterification process, leading to materials with varied biological properties, may find applications in clinical settings, leveraging the chemical properties of ethyl 2-formyloxazole-4-carboxylate derivatives (Campoccia et al., 1998).

properties

IUPAC Name

ethyl 2-formyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-2-11-7(10)5-4-12-6(3-9)8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVOQPMHVWBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442013
Record name Ethyl 2-formyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formyloxazole-4-carboxylate

CAS RN

181633-60-3
Record name Ethyl 2-formyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-formyl-1,3-oxazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of Na104 (3.21 g, 15.00 mmol) in water (26.0) mL was slowly added to a vigorously stirred suspension of silica gel (15.0 g) in acetone (60.0 mL). The mixture was then concentrated under reduced pressure and the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure. CH2Cl2 (40.0 mL) was added and the reaction mixture was treated at rt with (E)-2-styryl-oxazole-4-carboxylic acid ethyl ester (1.22 g, 5.00 mmol) and RuCl3 hydrate (82 mg, 0.15 mmol). The reaction mixture was stirred at rt in the dark for 30 min, filtered and concentrated under reduced pressure. Purification of the residue by FC (1:9 to 1:2 EA-Hept) gave the title compound as a yellow solid. TLC:rf (3:2 EA-Hept)=0.21. LC-MS-conditions 02: tR=0.51 min; [M+H2O+H]+=188.50.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl3 hydrate
Quantity
82 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of NaIO4 (3.21 g, 15.00 mmol) in water (26.0) mL was slowly added to a vigorously stirred suspension of silica gel (15.0 g) in acetone (60.0 mL). The mixture was then concentrated under reduced pressure and the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure. CH2Cl2 (40.0 mL) was added and the reaction mixture was treated at rt with (E)-2-styryl-oxazole-4-carboxylic acid ethyl ester (1.22 g, 5.00 mmol) and RuCl3 hydrate (82 mg, 0.15 mmol). The reaction mixture was stirred at rt in the dark for 30 min, filtered and concentrated under reduced pressure. Purification of the residue by FC (1:9 to 1:2 EA-Hept) gave the title compound as a yellow solid. TLC:rf (3:2 EA-Hept)=0.21. LC-MS-conditions 02: tR=0.51 min; [M+H2O+H]+=188.50.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
3.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
[Compound]
Name
RuCl3 hydrate
Quantity
82 mg
Type
reactant
Reaction Step Three

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